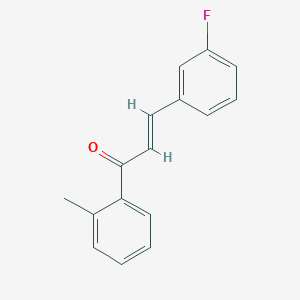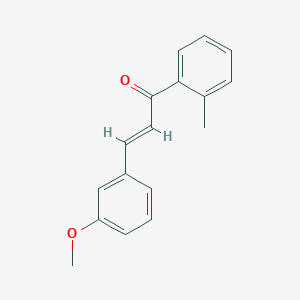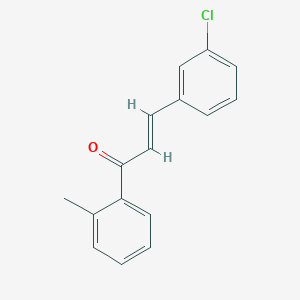
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly known as MCPP, is an organic compound belonging to the class of propenones. It is a colorless liquid with a faint odor and is insoluble in water. MCPP is used in various scientific research applications, such as biochemical and physiological studies.
作用机制
MCPP is believed to act as a serotonin receptor agonist, meaning that it binds to the serotonin receptor and activates it, resulting in various physiological effects. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for breaking down serotonin in the brain. This action may lead to increased levels of serotonin in the brain, which can result in various physiological effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can result in increased alertness, improved mood, and improved cognitive performance. It has also been shown to increase levels of dopamine in the brain, which can lead to increased motivation and improved concentration. In addition, MCPP has been found to reduce levels of cortisol, which is a hormone that is associated with stress and anxiety.
实验室实验的优点和局限性
MCPP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, MCPP has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be unpleasant for researchers.
未来方向
There are several potential future directions for research on MCPP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could include further studies on the effects of MCPP on serotonin and dopamine levels in the brain, as well as its effects on other hormones and neurotransmitters. Another potential direction is to explore the potential therapeutic uses of MCPP. This could include studying its effects on various mental health disorders, such as depression and anxiety. Additionally, further research could be done to explore the potential applications of MCPP in drug development. This could include studying its potential use as an anti-depressant or anti-anxiety drug.
合成方法
MCPP can be synthesized from the reaction of 2-methylphenol and 3-chloro-1-phenyl-1-propene. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, in an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the product is purified by distillation.
科学研究应用
MCPP has been used in various scientific research applications, such as studying its biochemical and physiological effects. It has also been used as a tool to study the mechanism of action of various drugs, such as serotonin.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELOQCHMQUQEU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

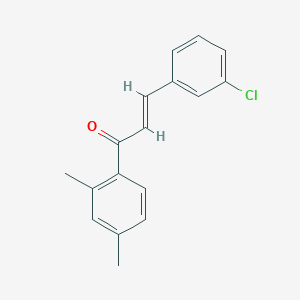
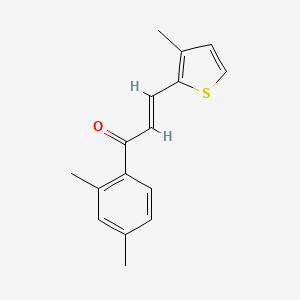
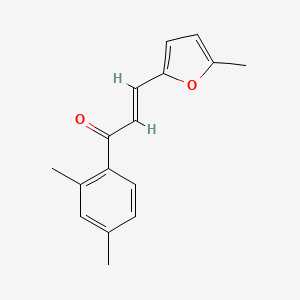
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

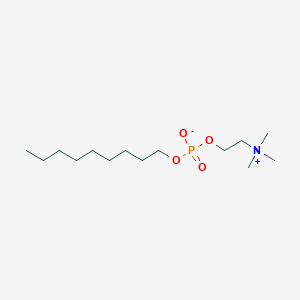

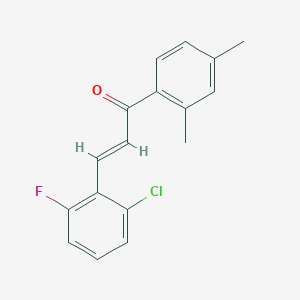

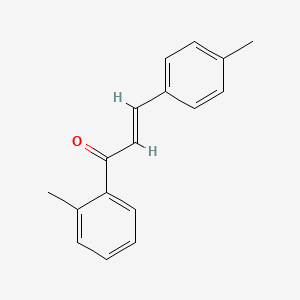

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
